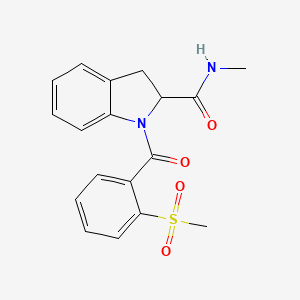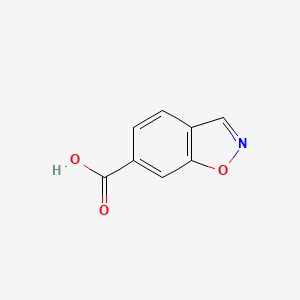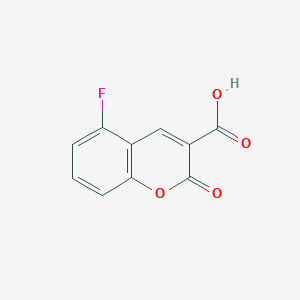
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5FO4 . It has a molecular weight of 208.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) . The compound’s structure was optimized, and vibrational frequencies and other chemical parameters were obtained using the B3LYP method with a 6-311++G (d,p) basis set .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 385.5±42.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 66.9±3.0 kJ/mol . The flash point is 187.0±27.9 °C . The index of refraction is 1.614 . The molar refractivity is 45.9±0.3 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
- Synthesis Techniques and Molecular Structure : Research on derivatives of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid, such as 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, involves synthesis and analysis of molecular structures. Techniques like NMR spectroscopy and X-ray crystallography are utilized to determine the molecular structure of these compounds (Barili et al., 2001).
Role in Pharmaceutical Synthesis
- Pharmaceutical Ingredient Synthesis : Compounds derived from this compound are used as building blocks in the synthesis of pharmaceutical ingredients, such as dl-nebivolol. This process involves the synthesis of various stereoisomers (Rousselin et al., 2015).
Antiproliferative and Fluorescence Properties
- Antiproliferative Activities and Fluorescence Probing : Derivatives of this acid have shown potential in inhibiting cell proliferation in cancer research, particularly in lung cancer cells. Some compounds exhibit strong antiproliferative activity and could serve as potent antitumor agents. Additionally, certain derivatives demonstrate excellent fluorescence properties, making them useful for biological imaging (Fu et al., 2015).
Key Intermediate in Drug Synthesis
- Intermediate in Drug Synthesis : this compound derivatives serve as key intermediates in the synthesis of drugs like Fidarestat. The structure of these intermediates is confirmed through various spectral analyses (Yuan et al., 2007).
Biological Imaging and Assay Development
- Development of Fluorogenic Substrates : Derivatives are used in creating fluorogenic substrates for assays, like in the case of metallo-β-lactamases, where they exhibit properties such as concentration-dependent fluorescence intensity (Zhang et al., 2013).
Applications in Material Science
- Carbon Dots and Fluorescence Origin : The acid's derivatives are integral in the study of carbon dots with high fluorescence quantum yields, expanding the understanding and applications in material science (Shi et al., 2016).
Synthesis Optimization and Novel Compounds
- Optimization of Synthesis Methods : Research includes developing rapid synthesis methods for compounds like 4-oxo-4H-chromene-3-carboxylic acid, a closely related compound, enhancing the efficiency of producing biologically active compounds (Zhu et al., 2014).
Non-Linear Optical Properties
- Investigation of Non-Linear Optical Properties : Chromene derivatives are synthesized and analyzed for their electronic, structural, and non-linear optical properties. This research contributes to the understanding of materials with distinct non-linear optical properties (Arif et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Análisis Bioquímico
Cellular Effects
Some chromene derivatives have been reported to exhibit cytotoxic activity against various human cancer cell lines
Molecular Mechanism
Some chromene derivatives have been reported to act via non-radiative processes such as excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), photo-induced electron transfer (PET), and isomerization mechanism
Propiedades
IUPAC Name |
5-fluoro-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZUCKRTSSTRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)

![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)
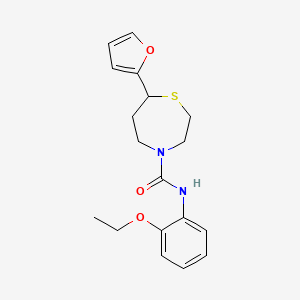

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
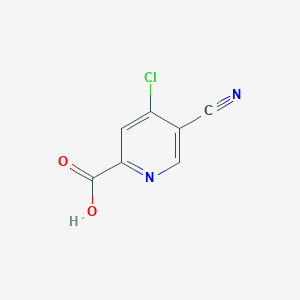
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)
